molecular formula C14H14ClNO6 B2837092 Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate CAS No. 900019-63-8

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate

Cat. No.: B2837092
CAS No.: 900019-63-8
M. Wt: 327.72
InChI Key: HYUFSKWTDGIWLZ-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate is an organic compound with the molecular formula C14H14ClNO6 and a molecular weight of 327.72 g/mol . This compound is characterized by the presence of a malonate ester group, an allyl group, and a 2-chloro-6-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate typically involves the reaction of dimethyl malonate with 2-chloro-6-nitrobenzaldehyde in the presence of a base, followed by the addition of an allyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields amines, and substitution yields various substituted derivatives .

Scientific Research Applications

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl group can participate in reactions that modify biological molecules, and the malonate ester group can act as a precursor for the synthesis of other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-allyl-2-(2-bromo-6-nitrophenyl)malonate: Similar structure but with a bromo group instead of a chloro group.

    Dimethyl 2-allyl-2-(2-chloro-6-aminophenyl)malonate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Dimethyl 2-allyl-2-(2-chloro-6-nitrophenyl)malonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 2-(2-chloro-6-nitrophenyl)-2-prop-2-enylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO6/c1-4-8-14(12(17)21-2,13(18)22-3)11-9(15)6-5-7-10(11)16(19)20/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUFSKWTDGIWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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